molecular formula C14H21NO3S B2896227 N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide CAS No. 335215-11-7

N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide

Cat. No.: B2896227
CAS No.: 335215-11-7
M. Wt: 283.39
InChI Key: DVUPIINFZNUWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide: is an organic compound with the molecular formula C14H21NO3S It is a sulfonamide derivative, characterized by the presence of a cyclohexyl group, a methoxy group, and a methyl group attached to the benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N-methylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This may involve continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Reagents like sodium iodide in acetone or other nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of 4-formylbenzenesulfonamide or 4-carboxybenzenesulfonamide.

    Reduction: Formation of N-cyclohexyl-4-methylbenzenesulfinamide or N-cyclohexyl-4-methylbenzenethiol.

    Substitution: Formation of N-cyclohexyl-4-halobenzenesulfonamide or N-cyclohexyl-4-aminobenzenesulfonamide.

Scientific Research Applications

Chemistry: N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activity, such as antimicrobial or anti-inflammatory properties, making it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and resins with specific characteristics, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes.

    Receptor Binding: The compound may bind to specific receptors, altering their signaling pathways and leading to physiological effects.

Comparison with Similar Compounds

    N-cyclohexyl-4-methylbenzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide: Contains an ethoxy group instead of a methoxy group, which can influence its solubility and chemical properties.

    N-cyclohexyl-4-methoxybenzenesulfonamide: Lacks the N-methyl group, potentially altering its pharmacokinetic properties.

Uniqueness: N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the N-methyl group can influence its interaction with biological targets.

Properties

IUPAC Name

N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-15(12-6-4-3-5-7-12)19(16,17)14-10-8-13(18-2)9-11-14/h8-12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUPIINFZNUWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.